molecular formula C12H12BrF3O3 B13675808 Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13675808
M. Wt: 341.12 g/mol
InChI Key: DAKWVWIJGJXHIS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the brominated and trifluoromethylated benzene derivative. This can be achieved through electrophilic aromatic substitution reactions, where bromine and trifluoromethyl groups are introduced onto the benzene ring. The subsequent steps involve the formation of the hydroxypropanoate moiety through esterification and hydroxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the hydroxypropanoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-iodo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine or fluorine. Additionally, the trifluoromethyl group imparts high lipophilicity and metabolic stability, making the compound particularly valuable in drug design and development .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3

InChI Key

DAKWVWIJGJXHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O

Origin of Product

United States

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